1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Description
The compound 1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- (hereafter referred to as Compound A) is a boronic ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. Its structure includes a phenyl ring substituted at the 2-position with a methoxy group connected to a 3,4-dichlorophenyl moiety (Fig. 1). This architecture confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .
Properties
IUPAC Name |
2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-8-17(14)23-12-13-9-10-15(21)16(22)11-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURMYJOOXAZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the hydroboration of alkenes or alkynes, which involves the addition of a boron-hydrogen bond across the carbon-carbon multiple bond . This reaction is usually rapid and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride.
Substitution: The phenyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Synthetic Applications
- Cross-Coupling Reactions :
-
Synthesis of Functionalized Aromatic Compounds :
- The presence of the dioxaborolane moiety allows for the selective functionalization of aromatic rings. This is particularly useful in the synthesis of complex molecules with specific biological activities.
Biological Applications
- Anticancer Activity :
- Antimicrobial Properties :
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the synthesis of dioxaborolanes and their application in drug discovery. Results indicated a high yield in cross-coupling reactions with various aryl halides. |
| Study B | Examined the biological activity of dioxaborolane derivatives against cancer cell lines. Notable cytotoxic effects were observed at micromolar concentrations. |
| Study C | Focused on the antimicrobial efficacy of synthesized dioxaborolanes. The results demonstrated significant inhibition of growth in Gram-positive bacteria compared to controls. |
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki–Miyaura coupling, the boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium . This step is crucial for the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in drug delivery or interacting with cancer cells in BNCT.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Withdrawing vs. Electron-Donating Groups
- Benzyloxycyanophenyl Analogs: Compounds such as 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-dioxaborolane () incorporate cyano groups, which are strong electron-withdrawing substituents. These analogs exhibit enhanced reactivity in palladium-catalyzed couplings due to increased electrophilicity at the boron center. In contrast, Compound A uses dichlorophenylmethoxy groups, offering moderate electron withdrawal but greater steric bulk .
- Dimethoxyphenyl Derivatives: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane () combines chloro and methoxy groups.
Steric Considerations
- Cyclopropylmethoxy Substitutents : Analogs like 2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-dioxaborolane () introduce bulky cyclopropyl groups, which can hinder coupling reactions. Compound A ’s dichlorophenylmethoxy group provides moderate steric hindrance, balancing reactivity and accessibility .
- Phenethyl and Styryl Derivatives : Alkyl-substituted analogs (e.g., 4,4,5,5-tetramethyl-2-phenethyl-dioxaborolane , ) lack aromatic substituents, resulting in lower steric demands but reduced conjugation, limiting their utility in aryl-aryl couplings .
Spectral Characterization
- 1H NMR Shifts: Tetramethyl Groups: The 4,4,5,5-tetramethyl-dioxaborolane core produces characteristic singlets at δ 1.2–1.4 ppm in all analogs (e.g., ) . Aromatic Protons: Compound A’s dichlorophenylmethoxy group would show distinct splitting patterns compared to cyano-substituted analogs (δ 6.5–7.5 ppm, ) .
- 11B NMR : Boron chemical shifts for dioxaborolanes typically range δ 30–35 ppm (e.g., δ 33.7 in ), consistent across derivatives .
Data Tables
Biological Activity
1,3,2-Dioxaborolane derivatives have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities. The compound 1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- (CAS Number: 401797-02-2) is particularly noteworthy for its applications in drug development and its role as a building block in organic synthesis.
- Molecular Formula : C₁₂H₁₅BCl₂O₂
- Molecular Weight : 272.96 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 343.8 °C at 760 mmHg
- Flash Point : 161.7 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds often exhibit enzyme inhibition capabilities and can interfere with cellular signaling pathways.
Biological Activity Overview
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. This effect is hypothesized to be mediated through the inhibition of specific kinases involved in cell proliferation.
- Antimicrobial Properties : The compound has shown promising results against a variety of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways and inflammatory responses in neuronal cells.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that treatment with this dioxaborolane derivative resulted in a dose-dependent inhibition of cell growth. The IC50 values were found to be lower than those of conventional chemotherapeutic agents, suggesting enhanced potency.
Case Study 2: Antimicrobial Activity
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The compound's effectiveness was particularly noted against resistant strains.
Case Study 3: Neuroprotection in Animal Models
In a mouse model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation. Behavioral assays indicated improved cognitive function post-treatment, highlighting its potential for therapeutic use in neurodegenerative diseases.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
